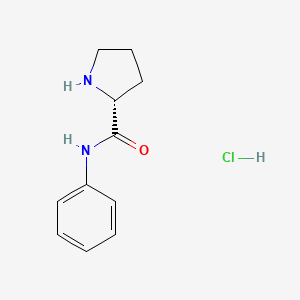

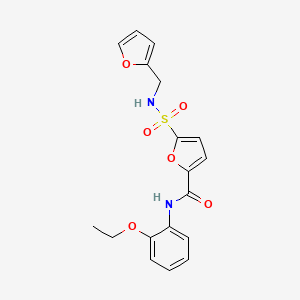

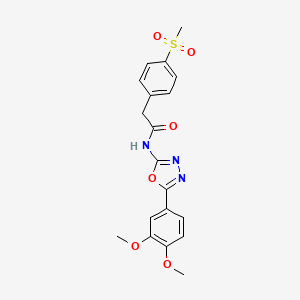

![molecular formula C13H27ClN2O2 B2443197 tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate hydrochloride CAS No. 1909313-44-5](/img/structure/B2443197.png)

tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate hydrochloride” is a chemical compound with the molecular formula C13H27ClN2O2 . It is related to the class of compounds known as carbamates .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the use of tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines has been demonstrated . The reaction was carried out chemoselectively in high yield under mild, environment-friendly conditions and was completed quickly within 1 hour .Molecular Structure Analysis

The molecular structure of “tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate hydrochloride” can be analyzed based on its molecular formula C13H27ClN2O2 . The InChI code provides a standard way to encode the molecular structure using text .Scientific Research Applications

Synthesis and Functionalization Techniques

The synthesis and functionalization of carbamates, including tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate hydrochloride, are pivotal in creating intermediates for further chemical reactions. For instance, the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder and catalytic amounts of 4,4′-di-tert-butylbiphenyl (DTBB) in THF at -78°C demonstrates a methodology for producing functionalized carbamates. These compounds are deprotected under specific conditions to yield substituted 1,2-diols, showcasing their potential as versatile intermediates in organic synthesis (Ortiz, Guijarro, & Yus, 1999).

Creation of Analogs and Derivatives

Research into tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate hydrochloride and its derivatives extends to the synthesis of analogs for established compounds. An example is the synthesis of spirocyclopropanated analogues of the insecticide Thiacloprid from tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate. The key step in these preparations involved cocyclization, leading to the creation of structurally unique and potentially more effective insecticides (Brackmann et al., 2005).

Structural Analysis and Characterization

The structural analysis of carbamate derivatives, including tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate hydrochloride, contributes significantly to understanding their potential applications. Studies involving X-ray crystallography provide detailed insights into the molecular geometry and intermolecular interactions of these compounds, aiding in the development of new materials and pharmaceutical agents. For example, the analysis of isomorphous crystal structures of carbamate derivatives highlights the interplay of hydrogen and halogen bonds, which could influence the design of molecules with specific binding affinities or reactivity patterns (Baillargeon et al., 2017).

properties

IUPAC Name |

tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2.ClH/c1-9-6-10(2)14-7-11(9)8-15-12(16)17-13(3,4)5;/h9-11,14H,6-8H2,1-5H3,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJKDYGCFZSOSOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NCC1CNC(=O)OC(C)(C)C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

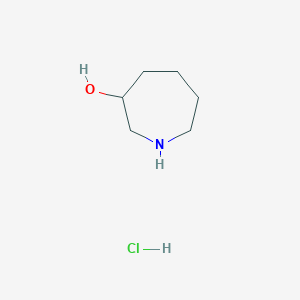

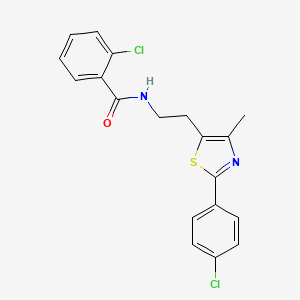

![{3-[3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}dimethylamine](/img/structure/B2443128.png)

![2-(2-{[2-(Methoxycarbonyl)-3-thienyl]amino}-2-oxoethyl)benzenecarboxylic acid](/img/structure/B2443130.png)